

Technical Guide: Spectroscopic Characterization of 3-Chloro-2-methyl-4-nitrophenol

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Compound of Interest

Compound Name: 3-Chloro-2-methyl-4-nitrophenol

CAS No.: 55289-28-6

Cat. No.: B3060602

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CAS Number: 55289-28-6 Molecular Formula: C

H

CINO

Exact Mass: 187.00 IUPAC Name: **3-Chloro-2-methyl-4-nitrophenol** Synonyms: 3-Chloro-4-nitro-o-cresol; 2-Methyl-3-chloro-4-nitrophenol

Executive Summary & Structural Context

3-Chloro-2-methyl-4-nitrophenol is a trisubstituted aromatic compound utilized primarily as an intermediate in the synthesis of agrochemicals and specialty dyes. Its structure features a phenol core with three distinct substituents: a methyl group at the ortho position (C2), a chlorine atom at the meta position (C3), and a nitro group at the para position (C4).

This specific substitution pattern creates a unique electronic environment:

- **Steric Crowding:** The chlorine atom at C3 is "buttressed" between the methyl group (C2) and the nitro group (C4), restricting rotation and influencing the magnetic anisotropy seen in

NMR.

- **Electronic Push-Pull:** The electron-donating hydroxyl (OH) and methyl groups oppose the strong electron-withdrawing nature of the nitro group, creating a polarized aromatic system that is highly distinct in IR and NMR spectroscopy.

Nuclear Magnetic Resonance (NMR)

Spectroscopy[1]

¹H NMR Characterization

The proton NMR spectrum of **3-Chloro-2-methyl-4-nitrophenol** is characterized by a simple aromatic coupling pattern due to the presence of only two adjacent aromatic protons (H5 and H6).

Solvent: DMSO-

or CDCl₃

Frequency: 400 MHz (Recommended)

Signal Assignment	Chemical Shift (, ppm)	Multiplicity	Integration	Coupling Constant ()	Structural Logic
-OH (Phenolic)	10.5 – 11.2	Broad Singlet	1H	N/A	Highly deshielded due to H-bonding and electron-withdrawing -NO ₂ group.
H-5 (Aromatic)	7.95 – 8.05	Doublet (d)	1H	Hz	Deshielded. Ortho to the strong electron-withdrawing -NO ₂ group.
H-6 (Aromatic)	6.90 – 7.00	Doublet (d)	1H	Hz	Shielded. Ortho to the electron-donating -OH group.
-CH (Methyl)	2.35 – 2.45	Singlet (s)	3H	N/A	Slightly deshielded relative to toluene due to adjacent -Cl and aromatic ring current.

Mechanistic Insight: The large chemical shift difference (

ppm) between H-5 and H-6 is a hallmark of 4-nitrophenols. The nitro group exerts a strong deshielding cone effect on the adjacent H-5 proton, while the hydroxyl group increases electron density at H-6 via resonance donation, shifting it upfield.

C NMR Characterization

The carbon spectrum displays 7 distinct signals. The assignment relies on substituent additivity rules.

Carbon Position	Chemical Shift (, ppm)	Environment
C-1 (C-OH)	158.0 – 162.0	Deshielded by direct attachment to Oxygen.
C-4 (C-NO)	140.0 – 145.0	Deshielded by Nitro group; typically weak intensity (quaternary).
C-3 (C-Cl)	125.0 – 130.0	Shifted by Chlorine effect.
C-5 (CH)	124.0 – 126.0	Aromatic CH, ortho to Nitro.
C-2 (C-CH)	122.0 – 125.0	Quaternary carbon bearing methyl.
C-6 (CH)	114.0 – 116.0	Aromatic CH, ortho to Hydroxyl (shielded).
-CH	15.0 – 18.0	Benzylic methyl carbon.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by the vibrational modes of the nitro and hydroxyl functionalities.

Method: KBr Pellet or ATR (Attenuated Total Reflectance)

Wavenumber (cm ⁻¹)	Functional Group	Vibration Mode	Notes
3200 – 3500	O-H	Stretching (Broad)	Broadened by intermolecular hydrogen bonding.
1590, 1480	C=C	Aromatic Ring Stretch	Characteristic skeletal vibrations.
1510 – 1540	N-O	Asymmetric Stretch	Strong intensity; diagnostic for nitro compounds.
1330 – 1360	N-O	Symmetric Stretch	Strong intensity; paired with the asymmetric band.
1050 – 1090	C-Cl	Aryl Chloride Stretch	Often obscured but distinct in the fingerprint region.
800 – 850	C-H	Out-of-plane Bending	Indicative of two adjacent aromatic protons (ortho substitution).

Mass Spectrometry (MS)

Mass spectrometry provides critical confirmation of the chlorine substitution through isotopic abundance.

Ionization Mode: Electron Impact (EI, 70 eV) or ESI- (Negative Mode)

Isotopic Pattern

Chlorine possesses two stable isotopes:

Cl (75.8%) and

Cl (24.2%).

- Molecular Ion (M

):

187

- M+2 Peak:

189

- Intensity Ratio: The M / M+2 ratio is approximately 3:1, confirming the presence of a single chlorine atom.

Fragmentation Pathway (EI)

The fragmentation follows a logical loss of the labile functional groups.

- Molecular Ion:

187

- Loss of NO

:

141 (M - 46). Common in nitroaromatics.

- Loss of CO/CHO: Ring contraction or loss of carbonyl from the phenol moiety.

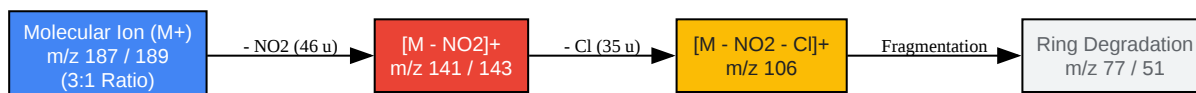


Figure 1: Proposed EI-MS Fragmentation Pathway for 3-Chloro-2-methyl-4-nitrophenol

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Experimental Protocols

Sample Preparation for NMR

To ensure high-resolution data and prevent line broadening:

- Solvent Selection: Use DMSO-

(99.8% D) as the primary solvent. Phenolic protons are often exchange-broadened or invisible in CDCl₃ unless the sample is extremely dry.
- Concentration: Dissolve 5–10 mg of the solid compound in 0.6 mL of solvent.
- Filtration: If the solution is cloudy, filter through a small plug of glass wool into the NMR tube to remove undissolved particulates.

Sample Preparation for IR (KBr Pellet)

- Ratio: Mix approximately 1-2 mg of the sample with 100 mg of spectroscopic-grade KBr (Potassium Bromide).
- Grinding: Grind the mixture thoroughly in an agate mortar until a fine, uniform powder is achieved.
- Compression: Press the powder under high pressure (via a hydraulic press) to form a transparent disc.
- Measurement: Acquire the spectrum from 4000 cm⁻¹ to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

Synthesis Workflow (Contextual)

Understanding the synthesis aids in identifying potential impurities (e.g., regioisomers). The most common route involves the nitration of 3-chloro-2-methylphenol.

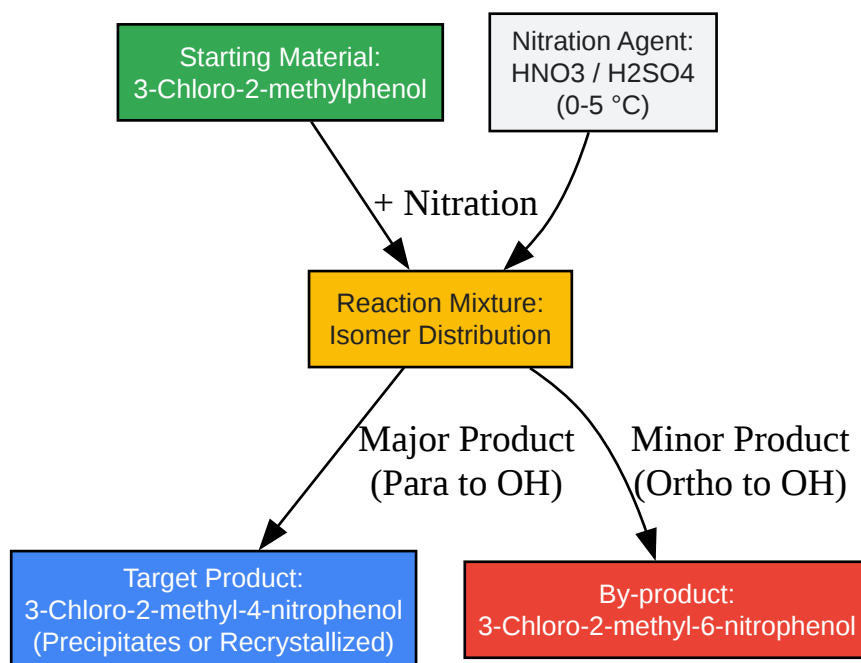


Figure 2: Synthesis Pathway via Nitration of 3-Chloro-2-methylphenol

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- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. [\[1\]](#)[\[2\]](#)[\[3\]](#) (Source for substituent additivity rules and coupling constants).
- PubChem. Compound Summary for CID 12953019 (Related Amine Precursors). National Center for Biotechnology Information. [\[Link\]](#)

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Sources

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